Methyl 2,5-difluoro-4-hydroxybenzoate
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Overview
Description
Methyl 2,5-difluoro-4-hydroxybenzoate is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methanol molecule. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-difluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction can be employed to introduce the fluorine atoms into the benzene ring, followed by esterification . This method is advantageous due to its scalability and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-difluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like diflunisal.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. In the case of its use as a precursor for NSAIDs, the compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . The fluorine atoms enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-difluoro-4-hydroxybenzoate
- Methyl 2,4-difluorobenzoate
- Methyl 4-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 2,5-difluoro-4-hydroxybenzoate is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. The presence of fluorine atoms at positions 2 and 5 enhances the compound’s lipophilicity and electron-withdrawing effects, making it more reactive in certain chemical reactions and more effective as a pharmaceutical intermediate .
Properties
IUPAC Name |
methyl 2,5-difluoro-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHLVIQACXKCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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